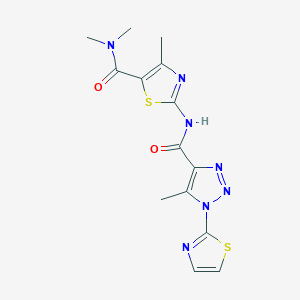

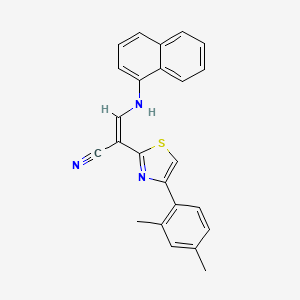

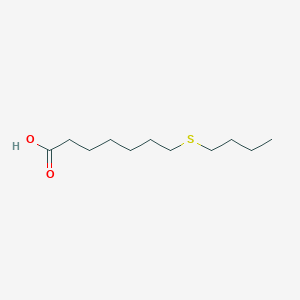

(Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile, also known as DMTN, is a novel compound that has gained significant interest in scientific research due to its potential therapeutic applications. DMTN is a small molecule that belongs to the family of acrylonitriles and has shown promising results in various preclinical studies.

Applications De Recherche Scientifique

Photophysical Probes in Solvent Studies

The compound (Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile, due to its structural resemblance with known photophysical probes like acrylodan, ANS, and prodan, may serve as a valuable tool in understanding the solvent effects on photophysical properties. These probes have been extensively utilized to investigate biological systems, specifically in the context of protein folding and unfolding kinetics, by observing changes in max emission in various solvent environments. The detailed study of these probes in mixed solvent systems underscores the intricate balance between specific and general solvent effects, which could be pivotal for interpreting the behavior of complex compounds like (Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile in diverse biological and chemical contexts (Moreno Cerezo et al., 2001).

Catalytic Applications in Organic Synthesis

In the realm of catalysis, the structure of (Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile suggests potential as a ligand or active component in catalytic systems. For instance, rhodium complexes have demonstrated exceptional catalytic efficiency in hydrating organonitriles to organoamides, a reaction of significant interest in organic synthesis. The presence of naphthalene and acrylonitrile functionalities in the compound could facilitate unique interactions with transition metals, leading to novel catalytic activities. This is supported by findings where naphthalene-containing ligands enhanced the catalytic hydration of nitriles, a process critical for synthesizing amides under mild conditions (Daw et al., 2012).

Fluorescent Probing and Imaging

The naphthalene moiety within (Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile is known for its fluorescent properties, making this compound a candidate for developing novel fluorescent probes. Compounds with naphthalene-based structures have been successfully applied in selective imaging of metal ions in biological systems, highlighting their utility in bioimaging and diagnostic applications. Such compounds have shown high selectivity and sensitivity, particularly for zinc ions, which play crucial roles in cellular functions. The potential of (Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile to act as a fluorescent probe could extend its applications to studying intracellular processes and metal ion distribution within biological systems (Balakrishna et al., 2018).

Propriétés

IUPAC Name |

(Z)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(naphthalen-1-ylamino)prop-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3S/c1-16-10-11-20(17(2)12-16)23-15-28-24(27-23)19(13-25)14-26-22-9-5-7-18-6-3-4-8-21(18)22/h3-12,14-15,26H,1-2H3/b19-14- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIKKCQJFPADOFL-RGEXLXHISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC4=CC=CC=C43)C#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=CC4=CC=CC=C43)/C#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Aminoethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride](/img/no-structure.png)

(prop-2-yn-1-yl)amine](/img/structure/B2365384.png)

![2-{Bicyclo[2.2.1]heptan-2-ylmethyl}pyrrolidine](/img/structure/B2365386.png)

![4-Methyl-2-[(2-methylphenyl)formamido]pentanoic acid](/img/structure/B2365388.png)

![4-(4-chlorophenyl)-1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazol-5-amine hydrochloride](/img/structure/B2365395.png)

![3-(2-methoxyethyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2365396.png)

![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B2365397.png)

![2-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-(oxan-4-yl)-1,3,4-oxadiazole](/img/structure/B2365398.png)

![4-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)butanoic acid](/img/structure/B2365399.png)

![5-Chloro-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2365404.png)